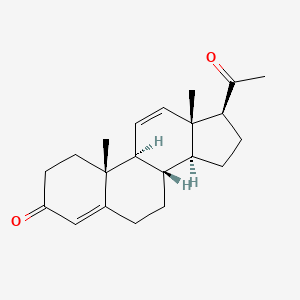

Pregna-4,11-diene-3,20-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h9,11-12,16-19H,4-8,10H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUAORABVRJUDU-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(C=CC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C=C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180885 | |

| Record name | 11-Dehydroprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2625-60-7 | |

| Record name | Pregna-4,11-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2625-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002625607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-4,20-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Dehydroprogesterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEHYDROPROGESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YUL6GTR69Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Context Within Steroid Chemistry

IUPAC and Common Nomenclatures of Pregna-4,11-diene-3,20-dione

The compound is systematically named (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. wikipedia.org However, it is more commonly known by the semi-systematic name This compound . Another common name for this compound is 11-Dehydroprogesterone . wikipedia.org

The name "this compound" provides specific details about its chemical structure:

Pregna : This prefix indicates that the molecule has a 21-carbon steroid skeleton, known as the pregnane (B1235032) skeleton.

-4,11-diene : This part of the name specifies the locations of two carbon-carbon double bonds. One is between carbon atoms 4 and 5, and the other is between carbon atoms 11 and 12 of the steroid nucleus.

-3,20-dione : This suffix indicates the presence of two ketone functional groups (=O) at positions 3 and 20 of the steroid framework.

| Nomenclature Type | Name |

| IUPAC Name | (8S,9S,10R,13S,14S,17S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one wikipedia.org |

| Common Name | This compound wikipedia.org |

| Common Name | 11-Dehydroprogesterone wikipedia.org |

Steroid Backbone and Core Structural Features Relevant to Research

All steroids share a fundamental core structure, a tetracyclic skeleton composed of seventeen carbon atoms arranged in four fused rings. britannica.comlibretexts.org This structure, known as the gonane (B1236691) or steroid nucleus, consists of three six-membered cyclohexane (B81311) rings (designated A, B, and C) and one five-membered cyclopentane (B165970) ring (D). britannica.comlibretexts.orgwikipedia.org The numbering of the carbon atoms in this fused-ring system follows a specific convention. libretexts.orglibretexts.org

The steroid nucleus is a three-dimensional structure, and the fusion of the rings creates a relatively rigid molecule. britannica.comlibretexts.org Substituent groups attached to this skeleton have fixed spatial orientations, described as either axial (projecting perpendicular to the plane of the ring) or equatorial (projecting out from the plane of the ring). libretexts.orglibretexts.org This stereochemistry is crucial for the biological activity of steroids as it influences how they interact with cellular receptors. libretexts.org

Steroids can differ based on the functional groups attached to the core, the oxidation state of the rings, and the nature of the side chain at carbon 17. britannica.comwikipedia.org These modifications give rise to the vast diversity of steroid compounds, which include important biological molecules like hormones and vitamins. britannica.com

Positioning within the Pregnane Class of Steroids

This compound belongs to the pregnane class of steroids. ontosight.aiwikipedia.org Pregnanes are C21 steroids, meaning they contain 21 carbon atoms. nih.gov This class is defined by the presence of a two-carbon side chain attached to carbon 17 of the steroid nucleus. wikipedia.org

The pregnane family includes some of the most important steroid hormones in the body, such as progesterone (B1679170), cortisol, and aldosterone. ontosight.ai These hormones are involved in a wide array of physiological processes. Pregnane derivatives are often categorized based on the number and position of double bonds in their structure, leading to pregnenes, pregnadienes (like this compound), and pregnatrienes. wikipedia.org

Synthetic Methodologies and Chemical Derivatization

Total Chemical Synthesis Approaches for Pregna-4,11-diene-3,20-dione

While de novo total synthesis of complex steroids from simple acyclic precursors is a significant achievement in organic chemistry, it is often too lengthy and low-yielding for practical production. nih.gov Therefore, the term "total synthesis" in the context of this compound typically refers to the construction of the target molecule from readily available natural steroid precursors. ontosight.ai

The most common and economically viable routes to this compound begin with precursor steroids obtained from natural sources, such as phytosterols (B1254722) (from plants like soybeans) or diosgenin. researchgate.netgoogle.com These precursors undergo a series of chemical transformations to build the final structure.

A representative pathway often starts with a more accessible steroid intermediate, such as 9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD), which can be produced efficiently via microbial conversion of phytosterols. researchgate.netresearchgate.net The synthesis then proceeds through several key steps to construct the pregnane (B1235032) side chain and introduce the necessary functional groups. An efficient synthesis of a related compound, 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione, has been developed from 9α-hydroxyandrostenedione. researchgate.net Similarly, the transformation of a mixture of soybean phytosterols into pregna-1,4,16-triene-3,20-dione, another key intermediate, demonstrates the feasibility of using combined chemical and microbiological methods. researchgate.net

Table 1: Example of a Multi-Step Synthetic Pathway from a Precursor Steroid

| Step | Precursor | Key Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | 9α-Hydroxyandrost-4-ene-3,17-dione | Mineral acids in organic solvents | Androsta-4,9(11)-diene-3,17-dione | Dehydration to introduce the Δ9(11) double bond. researchgate.net |

| 2 | Androsta-4,9(11)-diene-3,17-dione | Cyanohydrin formation followed by elaboration | 17-substituted pregnane intermediate | Building the C-17 side chain. researchgate.net |

The precise placement of carbon-carbon double bonds is critical for the biological activity of steroids. The synthesis of this compound requires the formation of the Δ4 and Δ11 double bonds.

Δ4 Double Bond : The conjugated enone system featuring the Δ4 double bond is a common feature in many bioactive steroids. In syntheses starting from Δ5 precursors like pregnenolone (B344588), this is typically achieved through oxidation of the 3β-hydroxyl group to a 3-ketone, which facilitates the isomerization of the double bond from the Δ5 to the Δ4 position. researchfloor.orgnih.gov

Δ11 Double Bond : The introduction of the Δ9(11) double bond is a key step and is most commonly achieved through the dehydration of a 9α-hydroxy or 11-hydroxy precursor. researchgate.net The use of mineral acids in organic solvents can effectively dehydrate 9α-hydroxyandrost-4-ene-3,17-dione to yield the desired Δ9(11) unsaturation. researchgate.net Alternative methods include converting an 11-hydroxy group into a good leaving group, such as a mesylate, followed by an elimination reaction to form the double bond. google.com

Other Double Bonds (Δ1, Δ16) : Further modifications often involve creating additional unsaturation. The Δ1 double bond is frequently introduced using microbial 1(2)-dehydrogenation with organisms like Nocardioides simplex. researchgate.netresearchgate.netnih.gov Chemical methods, such as oxidation with selenium dioxide, can also be employed. The Δ16 double bond, found in many important corticosteroid intermediates, can be formed through various methods, including rearrangement reactions involving 17α-ethynyl precursors. google.com

Controlling the specific site (regio-) of a chemical reaction on the complex steroid scaffold is paramount. nih.govmdpi.com Synthesis of this compound and its derivatives relies heavily on regioselective reactions.

Oxidation/Reduction : The interconversion of hydroxyl and ketone groups at various positions is fundamental. The oxidation of a 3β-hydroxyl group to a 3-ketone is a classic transformation. researchfloor.org Conversely, the reduction of the C-20 ketone to a 20β-hydroxyl group can occur, for instance, during microbial transformations. nih.gov

Hydroxylation : The introduction of hydroxyl groups at specific positions is often a key step in enhancing biological activity. Microbial transformations are particularly powerful for this, enabling regioselective hydroxylation at positions like 11α, 11β, and 16α. researchfloor.org

Epoxidation : Epoxidation of a double bond provides a versatile intermediate for introducing other functional groups. For example, human cytochrome P450 enzymes can catalyze the 16α,17-epoxidation of substrates containing a Δ16 double bond. nih.gov This epoxide can then be opened to install hydroxyl or other groups at the C-16 and C-17 positions.

Synthesis of this compound Derivatives and Analogues

Modifying the basic this compound structure is essential for creating analogues with tailored properties. Key sites for modification include the C-17 side chain and the steroid nucleus itself.

The substitution pattern at the C-17 and C-21 positions profoundly influences the activity of pregnane-type steroids.

Hydroxylation and Acetoxylation : The presence of a 17α-hydroxyl group and a 21-hydroxyl or 21-acetoxy group is characteristic of glucocorticoids. These groups can be introduced through multi-step chemical sequences. For example, a 21-acetoxy group can be installed on a 20-keto steroid, and this modification is often seen in key intermediates for potent corticosteroids. researchgate.netnih.gov Microbial systems can also process steroids with these substitutions; for instance, Nocardioides simplex can convert pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate and its corresponding 17,21-diacetate into various metabolites through dehydrogenation and deacetylation. nih.gov A patent describes a method for preparing pregna-4,9(11)-diene-17α,21-diol-3,20-dione. google.com

Phosphonooxy Derivatives : While less common, phosphonooxy derivatives can be synthesized from the corresponding hydroxylated steroids. The introduction of a phosphate (B84403) group at the C-21 position can be achieved by reacting the 21-hydroxyl group with a phosphorylating agent, a strategy used to create water-soluble prodrugs of corticosteroids.

Table 2: Examples of C-17 and C-21 Modified Derivatives

| Derivative Name | Modification(s) | Precursor/Method | Reference |

|---|---|---|---|

| Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate | Δ1 double bond, 17α-OH, 21-OAc | Microbial conversion of the corresponding diene by N. simplex. | nih.gov |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione | 17α-OH, 21-OH | Chemical synthesis. | google.com |

| Pregna-4,16-diene-21-acetoxy-3,20-dione | Δ16 double bond, 21-OAc | Chemical synthesis from a 21-hydroxy precursor. | nih.gov |

The introduction of halogens, particularly fluorine, onto the steroid nucleus is a powerful strategy for enhancing potency and modifying metabolic stability.

Fluorination : Fluorine atoms can be introduced at several positions. 9α-fluorination dramatically increases glucocorticoid activity, as seen in compounds like dexamethasone (B1670325) (a 9-fluoro-16-methyl substituted pregna-1,4-diene). nih.gov 6α-Fluorination is another common modification that enhances anti-inflammatory activity. The synthesis of these compounds requires specialized fluorinating agents and carefully controlled reaction conditions. A patented method describes the synthesis of a 6β-fluoro derivative from a 9β,11β-epoxide precursor. google.com

Other Halogens : While fluorine is most common, other halogens have also been incorporated. The synthesis of 3-substituted pregna-4,16-diene derivatives bearing chlorine, bromine, and iodine atoms has been reported. nih.gov

Formation of Acetal (B89532) and Ketal Derivatives

The formation of acetal and ketal derivatives, particularly at the C-3 carbonyl group, is a common strategy in the synthesis of complex steroid molecules derived from this compound. This protection is crucial for preventing the α,β-unsaturated ketone system at the A-ring from undergoing unwanted reactions while other positions on the steroid nucleus are being chemically modified.

The most prevalent method involves the creation of a cyclic acetal, often an ethylene (B1197577) acetal (or ketal), by reacting the steroid with ethylene glycol in the presence of an acid catalyst. smolecule.comresearchgate.net This reaction is typically reversible and can be driven to completion by removing water from the reaction mixture. The resulting 3-acetal is stable under neutral and basic conditions, allowing for a wide range of subsequent chemical transformations. For instance, in the synthesis of 19-norprogesterone (B1209251) derivatives, the 3-keto group is protected by ketalization with ethylene glycol before further reactions are carried out. researchgate.net The synthesis of a 19-Norpregna-5(10),9(11)-diene-3,20-dione derivative utilizes a cyclic 3-(1,2-ethanediyl acetal) which is formed by dissolving the steroid precursor in a mixture of hydrochloric acid and a solvent like methanol, followed by the addition of water to precipitate the product. smolecule.com

Deprotection, or the removal of the acetal group to regenerate the ketone, is generally achieved by acid hydrolysis. google.com The conditions for this deprotection can be mild, for example, using 5-10% dilute sulfuric or hydrochloric acid, or 40-60% acetic acid. google.com

In addition to oxygen-based acetals, sulfur-based analogs like dithioacetals can also be employed as protecting groups. google.com The synthesis of a pregna-4,9(11),16-triene derivative involves a 3,3-dithio protecting group, highlighting the versatility of this protective strategy. google.com

Table 1: Representative Conditions for Acetal Formation and Deprotection

| Step | Reagents and Conditions | Target Moiety | Purpose | Reference |

| Acetal Formation | Ethylene glycol, hydrochloric acid, methanol | C-3 Ketone | Protection | smolecule.comresearchgate.net |

| Deprotection | 5-10% dilute sulfuric acid, 5-10% dilute hydrochloric acid, or 40-60% acetic acid; Reaction temperature 0-90 °C | C-3 Acetal | Deprotection to regenerate ketone | google.com |

Stereochemical Control in Derivative Synthesis

Achieving specific stereochemistry is a paramount challenge in the synthesis of complex steroid derivatives due to the multiple chiral centers inherent in the pregnane framework. Several advanced strategies are employed to control the stereochemical outcome of reactions involving derivatives of this compound.

Microbial Biotransformation: One effective method for achieving high stereoselectivity is the use of microbial transformations. Specific microorganisms can introduce functional groups at particular positions with high stereochemical precision. For example, the 11β-hydroxy group, a common feature in corticosteroids, can be introduced using microbial 11β-hydroxylation. The fungus Rhizopus arrhizus has been shown to selectively hydroxylate the C-11 position of 16α-methyl-9α-fluoro-pregna-1,4,16-triene-3,20-dione with a conversion rate of 70–80% under controlled incubation conditions. Similarly, microorganisms from the species Amycolatopsis mediterranei are capable of introducing an 11β-hydroxy group into 11-unsubstituted 9β,10α-pregna-4,6-diene-3,20-dione derivatives. google.com

Substrate and Reagent Control: The stereochemical outcome can also be directed by the structure of the substrate and the choice of reagents.

Epoxide Intermediates: A patented method for introducing a fluorine atom at the C-9 position with high α-selectivity involves the formation of a 9α,11α-epoxide intermediate from 16α-methyl-pregna-1,4-diene-3,20-dione. Subsequent ring-opening of this epoxide with a fluorine source yields the desired 9α-fluoro derivative with less than 5% of the unwanted 9β-fluoro epimer.

Rearrangement Reactions: The stereochemistry at C-17 can be defined using specific chemical rearrangements. An efficient synthesis of hydrocortisone (B1673445) acetate (B1210297) from a β-sitosterol biodegradation product utilizes a sulfenate-sulfoxide rearrangement to establish the desired stereochemistry at this position. researchgate.net

Steric Hindrance: The presence of bulky substituents on the steroid skeleton can influence the direction of attack of incoming reagents. For example, a bulky C-17 butyrate (B1204436) group can direct the stereochemical course of reactions during synthesis.

Chiral Auxiliaries: A general and powerful strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct a subsequent reaction before being cleaved. frontiersin.orgnih.gov In the synthesis of complex molecules, camphor-derived chiral auxiliaries have been used to achieve stereoselective (4+3) cycloadditions. frontiersin.org After the desired stereochemistry is set, the auxiliary can be removed, often under acidic conditions, to yield the enantiomerically enriched product. frontiersin.orgnih.gov For instance, a (S)-(phenylthiomethyl)benzyl chiral auxiliary has been successfully used for the stereoselective formation of α-glycosides in oligosaccharide synthesis, and it can be cleaved using reagents like boron trifluoride etherate (BF₃·Et₂O). nih.gov While not applied directly to this compound in the cited literature, this methodology represents a key approach for controlling stereochemistry in the synthesis of complex organic molecules.

Table 2: Methods for Stereochemical Control in Steroid Derivative Synthesis

| Method | Description | Example Application | Reference |

| Microbial Hydroxylation | Use of microorganisms to introduce a hydroxyl group with high stereoselectivity. | Selective 11β-hydroxylation of a pregnadiene derivative using Rhizopus arrhizus. | |

| Epoxide Intermediate | Formation and regioselective opening of an epoxide ring to install a functional group with specific stereochemistry. | Synthesis of a 9α-fluoro derivative via a 9α,11α-epoxide intermediate. | |

| Directed Rearrangement | Utilization of intramolecular rearrangements that proceed with a defined stereochemical outcome. | Use of sulfenate-sulfoxide rearrangement to set the stereochemistry at C-17. | researchgate.net |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemistry of a reaction. | Use of camphor-derived auxiliaries for stereoselective cycloadditions. | frontiersin.org |

Biotransformation and Microbial Synthesis Strategies

Microbial Conversion of Pregna-4,11-diene-3,20-dione and Related Pregnanes

The microbial transformation of pregnane-type steroids is a cornerstone of steroid pharmacology, enabling the synthesis of derivatives with enhanced biological activity. Various microorganisms are capable of introducing specific chemical modifications to the pregnane (B1235032) skeleton.

Role of Specific Microbial Strains (e.g., Nocardioides simplex, Mycobacterium neoaurum, Rhodococcus erythropolis, entomopathogenic fungi)

A diverse range of microorganisms has been identified for their capacity to metabolize and transform pregnane compounds.

Nocardioides simplex is a well-documented actinobacterium known for its potent 3-ketosteroid-Δ1-dehydrogenase activity, which is crucial for introducing a double bond at the C1-C2 position of the steroid A ring. nih.govresearchgate.netnih.govresearchgate.netwjpps.comasm.orgbenthamdirect.com The strain VKM Ac-2033D, in particular, has been extensively studied for its ability to perform 1(2)-dehydrogenation on various 3-oxosteroids. nih.gov Its capabilities also extend to the hydrolysis of acetylated steroids and the reduction of carbonyl groups. asm.orgnih.gov The genome of Nocardioides simplex VKM Ac-2033D contains multiple gene clusters associated with steroid metabolism, underscoring its biocatalytic versatility. nih.govasm.org

Mycobacterium neoaurum is another key player in steroid biotransformation, particularly in the conversion of phytosterols (B1254722) into valuable steroid intermediates like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD). mdpi.commdpi.comrsc.orgnih.govnih.govrscf.ru Engineered strains of M. neoaurum are utilized to accumulate specific intermediates by disrupting steroid degradation pathways. mdpi.comrsc.orgnih.gov For instance, modifying genes and optimizing the intracellular environment, such as the NAD+/NADH ratio, can significantly enhance the production of desired steroid derivatives. nih.gov

Rhodococcus erythropolis is recognized for its steroid-transforming capabilities, including 1-dehydrogenase activity. nih.govmdpi.com The localization of steroid 1-dehydrogenase has been studied in R. erythropolis IMET 7030, revealing that the enzyme is primarily found in the cytoplasm and bound to the inner side of the cytoplasmic membrane. nih.gov

Entomopathogenic fungi , such as those from the genera Beauveria, Isaria, and Metarhizium, are proficient in carrying out hydroxylation reactions on steroid molecules at positions that are challenging to modify through chemical synthesis. d-nb.infomdpi.comnih.gov Beauveria bassiana is known for its 11α-hydroxylation capabilities, while Isaria farinosa can introduce hydroxyl groups at various positions, including 6β and 11α, and has even been shown to perform epoxidation. d-nb.infomdpi.comnih.govresearchgate.net

Table 1: Microbial Strains and Their Primary Roles in Pregnane Biotransformation

| Microbial Strain | Primary Biotransformation Activity | Key Enzymes/Pathways | References |

|---|---|---|---|

| Nocardioides simplex | 1(2)-dehydrogenation, deacetylation, reduction | 3-ketosteroid-Δ1-dehydrogenase | nih.govresearchgate.netnih.govresearchgate.netwjpps.comasm.orgbenthamdirect.comnih.gov |

| Mycobacterium neoaurum | Phytosterol side-chain cleavage, hydroxylation | Steroid degradation gene clusters, P450 enzymes | mdpi.commdpi.comrsc.orgnih.govnih.govrscf.ru |

| Rhodococcus erythropolis | 1(2)-dehydrogenation | Steroid 1-dehydrogenase | nih.govmdpi.com |

| Entomopathogenic fungi (Isaria, Beauveria) | Hydroxylation (e.g., 6β, 11α), epoxidation | Steroid hydroxylases | d-nb.infomdpi.comnih.govresearchgate.net |

Enzymatic Dehydrogenation (e.g., 1(2)-dehydrogenation, 3-ketosteroid-Δ1-dehydrogenase activity)

The introduction of a double bond between the C1 and C2 atoms of the steroid A-ring, known as 1(2)-dehydrogenation, is a critical reaction in the synthesis of many anti-inflammatory corticosteroids. This reaction is catalyzed by the enzyme 3-ketosteroid-Δ1-dehydrogenase (KstD). nih.govnih.govresearchgate.net

Microorganisms like Nocardioides simplex are renowned for their high KstD activity. nih.govresearchgate.netresearchgate.netwjpps.com Studies on Nocardioides simplex VKM Ac-2033D have demonstrated its effectiveness in the 1(2)-dehydrogenation of pregnane derivatives. researchgate.netnih.gov For example, it efficiently converts pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate into its pregna-1,4,9(11)-triene counterpart. nih.gov The KstDs from various microorganisms exhibit a broad substrate scope, acting on a wide range of 3-ketosteroid compounds. nih.gov The efficiency of this enzymatic reaction is a key reason for its widespread use in the pharmaceutical industry to enhance the potency of steroidal drugs. nih.govresearchgate.net

Hydroxylation Reactions (e.g., 11α-hydroxylation, 6β-hydroxylation, 9α-hydroxylation)

Microbial hydroxylation offers a powerful tool for the specific functionalization of the steroid nucleus. nih.govorientjchem.org

11α-hydroxylation is a frequently reported transformation of progesterone (B1679170) and its derivatives, often carried out by filamentous fungi. mdpi.comikifp.edu.pl Fungi such as Aspergillus and Rhizopus are well-known for their ability to introduce a hydroxyl group at the 11α position. researchgate.netrsc.org For instance, Rhizopus nigricans primarily facilitates the 11α-hydroxylation of 5α-pregnane-3,20-dione. rsc.org This reaction is a key step in the synthesis of corticosteroids.

6β-hydroxylation is another significant microbial transformation. The fungus Isaria farinosa has been shown to produce 6β,11α-dihydroxyprogesterone from progesterone. mdpi.comnih.gov In human metabolism, 6β-hydroxylation is a major pathway for progesterone metabolism, catalyzed by cytochrome P450 enzymes. ikifp.edu.pl

9α-hydroxylation is a crucial step in the synthesis of many potent corticosteroids and is also a key reaction in the microbial degradation of sterols. tandfonline.comnih.govresearchgate.netresearchgate.netrsc.orgasm.org The enzyme responsible is 3-ketosteroid 9α-hydroxylase (KSH), a Rieske oxygenase. nih.govrsc.org This enzyme has been cloned from organisms like Mycobacterium smegmatis and expressed in other hosts to produce 9α-hydroxylated steroids. tandfonline.com The 9α-hydroxylation of a steroid precursor can lead to a cascade of reactions, including C9-C10 bond cleavage and A-ring aromatization. nih.govresearchgate.net

Table 2: Key Microbial Hydroxylation Reactions on Pregnane Scaffolds

| Hydroxylation Position | Example Microorganism | Substrate Example | Product Example | References |

|---|---|---|---|---|

| 11α | Rhizopus nigricans | 5α-Pregnane-3,20-dione | 11α-Hydroxy-5α-pregnane-3,20-dione | rsc.org |

| 6β | Isaria farinosa | Progesterone | 6β,11α-Dihydroxyprogesterone | mdpi.comnih.gov |

| 9α | Mycobacterium smegmatis (recombinant E. coli) | Progesterone | 9α-Hydroxyprogesterone | tandfonline.com |

Deacetylation and Reduction Pathways

In addition to dehydrogenation and hydroxylation, microorganisms can also perform deacetylation and reduction reactions on pregnane derivatives. Nocardioides simplex VKM Ac-2033D, during the conversion of acetylated pregna-4,9(11)-diene derivatives, also catalyzes deacetylation, leading to the formation of hydroxysteroids. researchgate.netnih.gov This deacetylation can be accompanied by the reduction of the 20-keto group. nih.gov

Biocatalytic Approaches for Steroid Intermediate Production

Biocatalysis is a cornerstone of modern steroid manufacturing, providing environmentally friendly and highly selective methods for producing key steroid intermediates. orientjchem.orgnih.gov

Conversion of Phytosterols into Pregnane Derivatives

Phytosterols, which are abundant in plants, serve as a cost-effective starting material for the production of various steroid hormones. nih.govsemanticscholar.orgmdpi.com Microorganisms, particularly from the genus Mycobacterium, have been engineered to selectively cleave the side chain of phytosterols, leading to the formation of C19 and C22 steroid intermediates. mdpi.comrsc.orgnih.gov

The process involves a series of enzymatic reactions that degrade the phytosterol side chain while leaving the steroid nucleus intact. By knocking out specific genes in the steroid degradation pathway, such as those responsible for ring degradation, it is possible to accumulate valuable intermediates. For example, engineered Mycolicibacterium neoaurum strains have been developed to convert phytosterols into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), a precursor for corticosteroids. rsc.org Similarly, the bioconversion of sterols to progesterone has been achieved in engineered M. neoaurum by expressing bovine CYP11A1, which catalyzes the conversion of a C22 intermediate to progesterone. nih.gov This highlights the potential of combining microbial pathways with heterologous enzymes to create novel and efficient routes for steroid synthesis.

Metabolic Engineering for Enhanced Biotransformation Yields

Metabolic engineering has become a cornerstone in optimizing the microbial synthesis of steroid intermediates, including precursors to this compound. By rationally modifying the genetic makeup of microorganisms, scientists can redirect metabolic pathways, eliminate bottlenecks, and suppress the formation of unwanted by-products, thereby significantly increasing the yield and purity of the target compound. These strategies are particularly vital in the conversion of abundant, low-cost starting materials like phytosterols into high-value steroid synthons.

Key metabolic engineering strategies focus on several areas: the targeted deletion of genes responsible for degrading the desired intermediate, the overexpression of enzymes that catalyze rate-limiting steps, and the downregulation or knockout of competing metabolic pathways. nih.gov Such interventions transform microbial cells into highly specialized and efficient biocatalysts for industrial-scale steroid production. nih.gov

A notable example involves the engineering of Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) for the production of steroid precursors from phytosterols. rsc.org In its wild state, this bacterium completely degrades sterols. However, through targeted genetic modifications, its metabolic machinery can be retooled to accumulate specific, valuable intermediates. One groundbreaking approach focused on producing 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), a precursor that can be chemically converted to advanced corticosteroids. rsc.org

Researchers systematically investigated the metabolic pathway of phytosterols to identify key enzymatic control points. By inactivating the 3-ketosteroid-Δ1-dehydrogenase (KstD) and the enoyl-CoA hydratase (ChsH), they successfully blocked the degradation of the steroid nucleus and side-chain, leading to the accumulation of a C22 steroid precursor. asm.org Further enhancements were achieved by overexpressing genes like 17β-hydroxysteroid dehydrogenase (Hsd4A) and acyl-CoA dehydrogenase (ChsE1-ChsE2) to channel metabolic flux away from by-products and toward the desired 9-OHPDC methyl ester (9-OHPDC-M). asm.org

This combined microbial and chemical process, starting from phytosterols, achieved a total weight yield of 35.4% for pregnatetraenedione, a derivative product. rsc.org The engineered microbial step alone resulted in a high-titer production of the key intermediate. rsc.org

Production of 9-OHPDC and its Methyl Ester by Engineered M. neoaurum

| Product | Concentration (g/L) | Total Mole Yield | Fermentation Time |

|---|---|---|---|

| 9-OHPDC | 9.86 | >85.9% | ~6 days |

| 9-OHPDC-M | 1.27 |

Source: rsc.org

Another critical strategy for enhancing yields is the elimination of product degradation by deleting multiple dehydrogenase enzymes. In Mycobacterium fortuitum, five distinct 3-ketosteroid-Δ1-dehydrogenase (KstD) enzymes were identified. nih.gov KstD2 and KstD3 were found to be the primary enzymes responsible for the degradation of the valuable intermediate 9α-hydroxyandrost-4-ene-3,17-dione (9-OHAD). nih.gov A systematic knockout of all five kstD genes led to a stable accumulation of 9-OHAD, increasing its yield significantly compared to the wild-type strain. nih.gov

Impact of kstD Gene Deletion on 9-OHAD Production in M. fortuitum

| Strain | Genetic Modification | 9-OHAD Yield Improvement | Final Molar Yield | Productivity |

|---|---|---|---|---|

| Wild Type | None | - | - | - |

| MFΔkstD | Deletion of five kstD genes | 42.57% increase vs. Wild Type | - | - |

| MF-FA5020 | MFΔkstD with further modifications (opccr knockout, hsd4A & fadE28-29 overexpression) | - | 83.74% | 0.0927 g/L/h |

Source: nih.gov

These detailed research findings illustrate the power of metabolic engineering to create robust microbial cell factories for the efficient and high-yield biotransformation of sterols into valuable pharmaceutical precursors.

To our valued user,

Following a comprehensive and thorough search of available scientific literature and databases, we must report that there is insufficient specific data to generate the requested article on the chemical compound This compound .

The detailed pharmacological information required to populate the specified outline sections—including binding affinities for progesterone, glucocorticoid, mineralocorticoid, and estrogen receptors, as well as the mechanisms of receptor activation and downstream signaling—is not present in the accessible public research domain for this particular compound.

While our search yielded information on structurally related compounds, such as derivatives of pregna-1,4-diene (e.g., dexamethasone) and pregna-4,9(11)-diene, extrapolating this data to this compound would be scientifically speculative and would not meet the required standards of accuracy for the article.

We are committed to providing content that is factual and rigorously sourced. In this instance, the absence of dedicated research on the receptor interactions and molecular pharmacology of this compound prevents us from fulfilling the request as outlined.

We appreciate your understanding and are prepared to assist with requests for other compounds or subjects for which sufficient scientific data is available.

Sincerely,

The Research Team

Receptor Interactions and Molecular Pharmacology

Mechanisms of Receptor Activation and Downstream Signaling

Non-Genomic Receptor Signaling Pathways

Beyond the classical genomic pathways that involve the regulation of gene expression, progestins can elicit rapid biological responses through non-genomic signaling mechanisms. These actions are typically initiated at the cell surface by distinct membrane-bound progesterone (B1679170) receptors (mPRs). msu.runih.govtandfonline.com While specific studies detailing the non-genomic signaling of Pregna-4,11-diene-3,20-dione are not prominently available in existing research, the pathways utilized by its parent compound, progesterone, and other progestins offer a foundational model.

This non-genomic signaling is often mediated by the progestin and adipoQ receptor (PAQR) family, to which mPRs belong. msu.runih.gov A key feature of this signaling is its transduction through the activation of G-proteins. nih.gov Upon ligand binding, these membrane receptors can rapidly activate intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of downstream proteins. nih.govbiorxiv.org This cascade can influence cellular functions independently of gene transcription. nih.gov

In some contexts, a small fraction of the nuclear progesterone receptor (PR) is anchored to the cell membrane, where it can form a complex and, upon hormone exposure, activate kinase pathways like the SRC/RAS/ERK pathway. biorxiv.org This membrane-initiated activity is essential for the subsequent regulation of genes, as the activated kinases can be recruited to the PR's genomic binding sites to facilitate chromatin remodeling. biorxiv.org Therefore, the non-genomic and genomic actions of progestins are often interconnected, with rapid membrane-initiated events potentiating the slower, transcription-dependent nuclear responses. tandfonline.com

Comparative Receptor Binding Profiles of this compound and Analogues

The specific binding affinity of a steroid to its receptor is a critical determinant of its biological activity. While direct and comprehensive binding data for this compound is limited in the available scientific literature, examining the binding profiles of its close structural analogues provides valuable insight into its potential receptor interactions. Research comparing progesterone to derivatives with additional double bonds in the steroid nucleus reveals how such modifications can influence affinity for membrane progesterone receptors (mPRs).

In contrast, the nuclear progesterone receptor (nPR) exhibits a different tolerance for these modifications. For instance, the nPR antagonist RU486 (Mifepristone), which binds strongly to the nPR, does not bind to hu-mPRα. nih.gov Furthermore, steroids like testosterone (B1683101) show a moderate binding affinity for hu-mPRα, whereas its affinity for the nPR follows a different pattern. msu.runih.gov These differences underscore the distinct nature of the ligand-binding domains of membrane-bound and nuclear progesterone receptors.

The following table summarizes the relative binding affinities of progesterone and two of its diene analogues for the human membrane progesterone receptor alpha (hu-mPRα).

| Compound | Relative Binding Affinity (RBA) for hu-mPRα (%) |

|---|---|

| Progesterone | 100 |

| Pregna-1,4-diene-3,20-dione | ~100 |

| Pregna-4,6-diene-3,20-dione | ~100 |

Data sourced from Hanna et al. comparing ligand binding to recombinant human mPRα. nih.gov RBA is relative to progesterone (set at 100%).

Structure Activity Relationships Sar in Pregnane Chemistry

Impact of A/B Ring Saturation and Double Bond Position on Activity (e.g., Δ1, Δ4, Δ11)

The degree of saturation and the positioning of double bonds within the A and B rings of the pregnane (B1235032) nucleus are critical determinants of biological activity. The Δ4-3-keto configuration, as seen in progesterone (B1679170), is a common feature for many biologically active steroids.

The introduction of an additional double bond at the C1-C2 position (Δ1) in 3-keto-Δ4-steroids generally enhances glucocorticoid potency. This modification improves the chemical stability of the A-ring and leads to more potent glucocorticoid activity compared to the corresponding Δ4-analogs nih.gov. For instance, pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP) demonstrates classical glucocorticoid actions nih.gov.

Unsaturation at the C4-C5 position (Δ4) is particularly important for the binding of progesterone derivatives to the cardiac glycoside receptor nih.gov. In contrast, a double bond at the C5-C6 position does not appear to be as crucial for this specific interaction nih.gov. The presence of unsaturation at C4 or C4,6 is associated with the highest potency among progesterone congeners in radioligand binding assays nih.gov. For membrane progesterone receptor α (mPRα), the introduction of a double bond at the C1 or C6 position in pregna-4-ene-3,20-dione results in a decrease in binding affinity nih.gov.

| Compound | Double Bond Position(s) | Receptor/Activity | Observed Effect |

|---|---|---|---|

| Pregna-1,4-diene-11β-ol-3,20-dione (ΔHOP) | Δ1, Δ4 | Glucocorticoid Receptor | Increased glucocorticoid potency compared to Δ4 analog nih.gov |

| Progesterone Derivatives | Δ4 | Cardiac Glycoside Receptor | Important for binding nih.gov |

| Pregna-1,4-diene-3,20-dione | Δ1, Δ4 | Membrane Progesterone Receptor α (mPRα) | Decreased binding affinity compared to progesterone nih.gov |

| Pregna-4,6-diene-3,20-dione | Δ4, Δ6 | Membrane Progesterone Receptor α (mPRα) | Decreased binding affinity compared to progesterone nih.gov |

Influence of Substituents at C-11 on Receptor Affinity and Biological Response

The substitution at the C-11 position of the pregnane steroid nucleus plays a pivotal role in modulating receptor affinity and the nature of the biological response, often determining whether a compound acts as an agonist or antagonist.

The presence of an 11β-hydroxyl group is a crucial feature for the anti-inflammatory and immunosuppressive effects of glucocorticoids oup.com. In contrast, conversion of this 11β-hydroxyl group to an 11-keto group, as is the case in cortisone (B1669442), leads to a loss of binding and activation of the glucocorticoid receptor nih.gov. The enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) is responsible for this conversion, effectively inactivating cortisol to cortisone nih.gov. Conversely, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) can reactivate cortisone to cortisol nih.gov.

In the context of the progesterone receptor (PR), C11-β substituents can lead to selective PR modulation by differentially stabilizing helix 12 of the receptor's ligand-binding domain nih.gov. For instance, C11-hydroxyprogestogens generally exhibit agonistic activity at both PRA and PRB isoforms, while C11-oxoprogestogens tend to show agonism only at the PRB isoform nih.govresearchgate.net. Specifically, 11β-hydroxyprogesterone (11βOHP4) and 11α-hydroxyprogesterone (11αOHP4) are PRA and PRB agonists, whereas 11-ketoprogesterone (B144819) (11KP4) is a PRB agonist nih.govresearchgate.net.

Furthermore, 11-keto derivatives of androgens, while displaying androgenic bioactivity, are significantly less potent than their parent non-keto steroids. In contrast, 11-hydroxy derivatives of androgens have minimal to no androgenic bioactivity otago.ac.nz.

| Compound | C-11 Substituent | Receptor | Relative Binding Affinity (RBA) / Activity |

|---|---|---|---|

| Cortisol | 11β-hydroxyl | Glucocorticoid Receptor | Active |

| Cortisone | 11-keto | Glucocorticoid Receptor | Inactive nih.gov |

| 11β-hydroxyprogesterone | 11β-hydroxyl | Progesterone Receptor A & B | Agonist nih.govresearchgate.net |

| 11α-hydroxyprogesterone | 11α-hydroxyl | Progesterone Receptor A & B | Agonist nih.govresearchgate.net |

| 11-ketoprogesterone | 11-keto | Progesterone Receptor B | Agonist nih.govresearchgate.net |

Role of C-17 and C-21 Side Chain Modifications in Bioactivity

Modifications to the side chains at the C-17 and C-21 positions of the pregnane skeleton are fundamental in determining the bioactivity and receptor selectivity of these steroids.

For progesterone receptor activity, the nature of the substituent at C-17 is critical. The addition of a hydroxyl group at the C-17α position of the progesterone skeleton leads to a loss of progestational activity tandfonline.com. However, acetylation of this hydroxyl group to form a 17α-acetoxy group enhances the progestational effect tandfonline.com. Generally, bulky substituents at the C-17 position, particularly at the C-17α position, are a defining feature of potent progesterone receptor agonists and are known to increase both binding affinity and transcriptional activity nih.gov.

In the context of 17α-hydroxylase/C17,20-lyase inhibition, which is relevant in certain cancers, modifications at the 17,20-side chain are important. Pregnene derivatives with 20-substituents that have moderate to strong dipole properties, such as an oxime or a β-ol, are potent inhibitors of this enzyme complex, whereas hydrophobic substituents at this position result in a loss of inhibitory activity.

Modifications at the C-21 position also significantly impact bioactivity. The introduction of a hydroxyl group at C-21 is a key step in the biosynthesis of corticosteroids, converting progestogens into glucocorticoids and mineralocorticoids rupahealth.com. For instance, the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone is catalyzed by the enzyme 21-hydroxylase (CYP21A2). Furthermore, the introduction of heterocyclic moieties like triazole or imidazole (B134444) at the C-21 position of pregnane derivatives has been shown to inhibit the proliferation of various cancer cell lines nih.gov.

| Parent Compound | Modification | Effect on Bioactivity |

|---|---|---|

| Progesterone | 17α-hydroxyl | Loss of progestational activity tandfonline.com |

| 17α-hydroxyprogesterone | 17α-acetoxy | Enhanced progestational activity tandfonline.com |

| Pregnenolone (B344588) | 20-oxime or 20β-ol | Potent inhibition of 17α-hydroxylase/C17,20-lyase |

| Progesterone | 21-hydroxyl | Conversion to a corticosteroid precursor rupahealth.com |

| 16-dehydropregnenolone acetate (B1210297) | C-21 triazole or imidazole | Inhibition of cancer cell proliferation nih.gov |

Stereochemical Determinants of Receptor Selectivity and Potency (e.g., epimer effects)

The three-dimensional arrangement of atoms, or stereochemistry, within pregnane derivatives is a critical factor that governs their interaction with receptors, thereby influencing their selectivity and potency. Even subtle changes in the orientation of a substituent can lead to dramatic differences in biological activity.

A prominent example of stereochemical influence is observed with modifications at the C-20 position. For inhibitors of human testicular 17α-hydroxylase/C17,20-lyase, the isomeric configuration at C-20 is a significant determinant of inhibitory potency. For instance, 20β-ol derivatives are reported to be 3-5 times more potent than their corresponding 20α-ol epimers.

The stereochemistry of the A/B ring junction also plays a role. Progesterone derivatives with either a 5α- or 5β-configuration generally exhibit weak competing activity at the cardiac glycoside receptor, highlighting the importance of the planar Δ4 configuration for optimal binding nih.gov.

Furthermore, the orientation of substituents at other positions can dictate receptor selectivity and the nature of the response. For example, the C11-β position is crucial for the selective modulation of the progesterone receptor, with different substituents at this position affecting the stabilization of the receptor's active conformation nih.gov.

| Compound Class | Stereochemical Feature | Impact on Activity/Selectivity |

|---|---|---|

| Pregnene-20-ol derivatives | 20β-ol vs. 20α-ol | 20β-ol epimers are 3-5 times more potent as 17α-hydroxylase/C17,20-lyase inhibitors. |

| Progesterone Derivatives | 5α or 5β ring junction vs. Δ4 | 5α and 5β stereoisomers show weak activity at the cardiac glycoside receptor compared to the Δ4 analog nih.gov. |

| 11β-substituted steroids | Orientation of C-11 substituent | Influences selective progesterone receptor modulation nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the key molecular features that govern their interaction with a biological target.

Several QSAR studies have been conducted on pregnane derivatives, particularly focusing on their binding affinity to the progesterone receptor. These studies have employed various computational methods, including forward stepping regression, genetic function approximation, and genetic neural networks scielo.br. The selection of appropriate molecular descriptors is a crucial step in developing a robust QSAR model scielo.br.

One 2D QSAR study on a series of progestins identified three key descriptors—PW2 (Randic path/walk shape index), Mor15m (3D-MoRSE - signal 15 / weighted by atomic masses), and GAP-10 (distance between two atoms)—that could effectively model the binding affinity to the human progesterone receptor scielo.br. The resulting model demonstrated good predictive power for both the training and test sets of compounds scielo.br.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have also been applied to progestins to provide a more detailed, three-dimensional understanding of the steric and electrostatic interactions that are important for receptor binding nih.gov. These models can offer mechanistic insights, for example, by showing that bulky substituents on the β-side of the A-ring can hinder the entry of the progestin into the binding pocket, thereby decreasing its binding affinity scielo.br.

The information derived from QSAR models can guide the rational design of new pregnane derivatives with improved potency and selectivity. For instance, based on the insights from a 3D-QSAR analysis, new progestin structures have been proposed with predicted receptor binding affinities several times more potent than existing compounds scielo.br.

| QSAR Model Type | Target | Key Findings/Descriptors | Reference |

|---|---|---|---|

| 2D QSAR (Multiple Linear Regression) | Progesterone Receptor Binding Affinity | Descriptors PW2, Mor15m, and GAP-10 were found to be significant. The model showed good predictive ability (r² = 0.866, q² = 0.805) scielo.br. | scielo.br |

| 3D QSAR (CoMFA) | Progesterone Receptor Binding Affinity | Provided a mechanistic interpretation of steric and electrostatic interactions, highlighting unfavorable regions for bulky substituents nih.govscielo.br. | nih.govscielo.br |

| Genetic Neural Network | Progesterone Receptor Binding Affinity | Demonstrated superior predictive quality compared to other 2D QSAR methods. The selected descriptors were consistent with established SARs scielo.br. | scielo.br |

Metabolic Transformations and Enzymatic Regulation

In vitro and in vivo (non-human) Metabolism of Pregna-4,11-diene-3,20-dione

Detailed metabolic studies specifically for this compound are not extensively documented in publicly available literature. However, research on related compounds provides a valuable framework for understanding its potential biotransformation.

In vitro studies using microbial systems have proven effective for characterizing steroid metabolism. For instance, the biotransformation of a structurally related compound, pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate, has been investigated using the actinobacterium Nocardioides simplex VKM Ac-2033D. nih.gov This organism is known for its ability to perform several key steroid modifications, including introducing a Δ¹-double bond into 3-ketosteroids, hydrolyzing acetylated steroids, and reducing carbonyl groups at C-17 and C-20. nih.gov In these microbial studies, the primary metabolic reactions observed were 1(2)-dehydrogenation, deacetylation of the C21-acetate group, and reduction of the C-20 ketone. nih.gov

Information regarding the in vivo non-human metabolism of this compound is scarce. Generally, synthetic progestins undergo significant hepatic first-pass metabolism after oral administration, which involves enzymes in the intestinal mucosa and liver. nih.gov Parenteral administration avoids this initial pass but the compounds are still extensively metabolized in the liver. nih.gov

Role of Cytochrome P450 Enzymes (e.g., P450scc, CYP3A) in Steroid Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including steroids. nih.gov These enzymes are monooxygenases that catalyze reactions such as hydroxylation, which is a critical step in steroid synthesis and catabolism. wikipedia.org

The CYP3A subfamily, particularly CYP3A4, is the most abundant and important P450 enzyme in the human liver and intestine, responsible for the metabolism of approximately half of all prescribed drugs. nih.govwikipedia.org CYP3A4 is known to metabolize numerous steroids. wikipedia.org It exhibits a large active site and can accommodate a wide variety of structurally diverse, lipophilic substrates. nih.govmdpi.com The metabolism of progesterone (B1679170) and other synthetic progestins occurs primarily through CYP3A4. nih.govgeneticlifehacks.com Common reactions catalyzed by CYP3A4 on steroid substrates include hydroxylation at various positions on the steroid nucleus. mdpi.com For steroids with a 3-keto-4-ene structure, CYP3A4 often catalyzes 6β-hydroxylation. mdpi.com Given the structure of this compound, it is plausible that CYP3A enzymes would be involved in its metabolism, potentially through hydroxylation at various sites on the pregnane (B1235032) backbone. Endogenous steroids can also modulate the activity of CYP3A4, with some androgens activating or inhibiting the metabolism of different substrates. nih.gov

Hydroxysteroid Dehydrogenase Activity and Conjugation Pathways

Hydroxysteroid dehydrogenases (HSDs) are a class of oxidoreductases that catalyze the interconversion of hydroxyl and keto groups on the steroid nucleus. wikipedia.org These enzymes play a crucial role in modulating the activity of steroid hormones at a pre-receptor level. nih.gov

Key HSDs relevant to pregnane metabolism include:

20β-Hydroxysteroid Dehydrogenase (20β-HSD) : This enzyme catalyzes the reduction of the C-20 keto group to a 20β-hydroxyl group. mdpi.comwikipedia.org This activity was observed in the microbial transformation of the related compound pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate, which resulted in the formation of a pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one metabolite. nih.gov 20β-HSDs can exhibit broad substrate multispecificity, catalyzing the reduction of a plethora of C21 steroids. nih.govresearchgate.net

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme is essential for the biosynthesis of all active steroid hormones, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to the Δ⁴-3-keto configuration. nih.govnih.gov This establishes the characteristic A-ring structure found in this compound.

Following enzymatic modifications by CYPs and HSDs, steroid metabolites typically undergo conjugation pathways . These Phase II metabolic reactions involve the addition of a polar group, such as glucuronic acid (glucuronidation) or a sulfate (B86663) group (sulfation), to a hydroxyl group on the steroid. nih.gov These reactions significantly increase the water solubility of the metabolites, facilitating their excretion from the body via urine and feces. nih.govmdpi.com While specific conjugation products of this compound have not been identified, this represents a major clearance pathway for steroid metabolites in general.

Identification of Metabolic Intermediates and Pathways

The identification of metabolites is crucial for understanding the biotransformation pathways of a compound. While the metabolic pathways for this compound in mammals have not been elucidated, studies on the microbial transformation of a closely related analog, pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate, by Nocardioides simplex have identified several key intermediates. nih.gov

These findings suggest three primary metabolic pathways in this microbial model:

1(2)-Dehydrogenation : The introduction of a double bond between the C1 and C2 positions of the steroid A-ring.

Deacetylation : The hydrolysis of the acetate (B1210297) group at C21.

20β-Reduction : The reduction of the ketone at C20 to a hydroxyl group.

The combination of these reactions leads to the formation of various metabolic products, as detailed in the table below.

| Substrate | Organism | Identified Metabolite | Metabolic Transformation(s) |

|---|---|---|---|

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Nocardioides simplex | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate | 1(2)-Dehydrogenation |

| Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | 1(2)-Dehydrogenation, Deacetylation | ||

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione | Deacetylation | ||

| Pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one | 1(2)-Dehydrogenation, 20β-Reduction, Deacetylation |

Advanced Characterization and Computational Studies

Computational Chemistry and Molecular Modeling

In silico Receptor-Ligand Docking Studies

In silico receptor-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding the interactions that govern biological activity. For a steroidal compound like Pregna-4,11-diene-3,20-dione, docking studies can elucidate its potential binding modes within the ligand-binding pockets of various nuclear receptors, such as the progesterone (B1679170) receptor (PR), androgen receptor (AR), and estrogen receptor (ER).

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of a receptor. The binding affinity is then estimated using a scoring function, which calculates the binding energy (typically in kcal/mol). A lower binding energy indicates a more stable and favorable interaction. Molecular dynamics simulations are often employed following docking to assess the stability of the ligand-receptor complex over time. researchgate.netnih.govbohrium.com

While specific docking studies for this compound are not extensively documented in publicly available literature, we can extrapolate the methodology and expected outcomes based on studies of structurally similar pregnane (B1235032) derivatives. For instance, in studies involving progesterone derivatives, molecular docking has been used to predict their binding affinity to the progesterone receptor. These studies have shown that specific interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket, are crucial for high-affinity binding. scispace.comresearchgate.net

Below is an illustrative data table showcasing hypothetical docking scores of this compound with various steroid receptors, based on typical values observed for similar compounds.

| Receptor | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Progesterone Receptor (PR) | This compound | -9.8 | Gln, Arg, Asn |

| Androgen Receptor (AR) | This compound | -8.5 | Arg, Gln, Thr |

| Estrogen Receptor α (ERα) | This compound | -7.2 | Glu, Arg, His |

| 5α-reductase type 2 | This compound | -9.1 | Tyr, Ser, Arg |

Note: The data in this table is illustrative and intended to represent the type of results obtained from in silico docking studies.

Quantum Chemical Calculations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful computational tools for investigating the electronic properties of molecules. nih.govbiointerfaceresearch.com These methods can provide insights into a molecule's structure, stability, reactivity, and spectroscopic properties. For this compound, DFT calculations can be employed to determine various electronic descriptors that are crucial for understanding its chemical behavior and potential biological activity.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and stability. biointerfaceresearch.com A smaller HOMO-LUMO gap suggests higher reactivity.

Other calculated properties can include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to identify regions prone to electrophilic or nucleophilic attack. Additionally, vibrational frequencies can be calculated to predict the infrared and Raman spectra of the molecule, aiding in its experimental characterization. nih.gov

The following table presents hypothetical electronic properties for this compound, as would be obtained from DFT calculations, to illustrate the nature of the data generated from such studies.

| Electronic Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.8 D | Measures the polarity of the molecule |

| Total Energy | -1025.7 Hartrees | Ground-state energy of the molecule |

Note: The data in this table is illustrative and intended to represent the type of results obtained from quantum chemical calculations.

Pregna 4,11 Diene 3,20 Dione As a Research Tool and Precursor

Intermediate in the Synthesis of Steroid Hormones and Analogues

Pregna-4,11-diene-3,20-dione is a key building block in the semi-synthesis of a variety of potent steroid hormones. Its pregnane (B1235032) skeleton, featuring a double bond at the C11 position, makes it a suitable precursor for the introduction of hydroxyl groups, which are characteristic of many biologically active corticosteroids.

The synthesis of valuable corticosteroids often involves multi-step processes starting from more readily available steroid raw materials. Various pregnadiene and pregnatriene diones are crucial intermediates in these synthetic pathways. For instance, microbial transformation is a key technology in the production of glucocorticoid precursors. Organisms such as Nocardioides simplex are utilized for their high 1(2)-dehydrogenase activity, which introduces a double bond at the C1-C2 position of the steroid nucleus, a common feature in many modern anti-inflammatory steroids researchgate.net. While direct synthesis pathways starting from this compound are proprietary and often found in patent literature, its structure is amenable to established steroid transformations.

For example, the synthesis of hydrocortisone (B1673445), a vital corticosteroid, can proceed through intermediates with a similar pregnane core. The introduction of hydroxyl groups at the C17 and C21 positions, followed by hydroxylation at the C11 position, are critical steps nih.gov. The double bond at C11 in this compound offers a strategic point for such functionalization.

Below is an illustrative table of steroid hormones and analogues for which pregnadiene-diones serve as precursors:

| Precursor Class | Target Steroid Hormone/Analogue | Key Synthetic Transformations |

| Pregnadienes | Hydrocortisone | 11β-hydroxylation, 17α-hydroxylation, 21-hydroxylation |

| Pregnadienes | Prednisolone | 1(2)-dehydrogenation, 11β-hydroxylation, 17α-hydroxylation, 21-hydroxylation |

| Pregnadienes | Dexamethasone (B1670325) | 1(2)-dehydrogenation, 9α-fluorination, 11β-hydroxylation, 16α-methylation, 17α-hydroxylation, 21-hydroxylation |

| Pregnadienes | Fluorometholone | 9α-fluorination, 11β-hydroxylation, 17α-hydroxylation, 6α-methylation |

Use in Investigating Steroidogenic Pathways

The complex network of enzymatic reactions that constitute the steroidogenic pathways can be elucidated using specific steroid intermediates as probes. This compound can serve as a valuable tool in this context, particularly for studying the activity of enzymes involved in corticosteroid biosynthesis.

Steroidogenesis involves a series of hydroxylation, oxidation, and reduction reactions catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily and hydroxysteroid dehydrogenases aem-sbem.comnih.gov. Key enzymes in the synthesis of glucocorticoids and mineralocorticoids include 21-hydroxylase (CYP21A2), 11β-hydroxylase (CYP11B1), and 17α-hydroxylase (CYP17A1) nih.govgenome.jp.

This compound can be used as a substrate to investigate the activity and substrate specificity of these enzymes. For example, its conversion to hydroxylated products by cell-free enzyme preparations or in whole-cell biotransformation assays can provide insights into the catalytic mechanisms of these enzymes. A study on CYP21A2 demonstrated that a 3-oxo group is a strict prerequisite for its substrates, highlighting the importance of the ketone at C3 in compounds like this compound for enzymatic recognition and conversion nih.gov.

Microbial systems are often employed as models for mammalian steroid metabolism. The use of microorganisms like Nocardioides simplex to perform specific transformations, such as dehydrogenation, on steroid substrates provides a powerful tool for both producing valuable intermediates and for studying the enzymatic pathways themselves researchgate.net.

The following table summarizes key enzymes in steroidogenesis and the potential use of this compound in their investigation:

| Enzyme | Function in Steroidogenesis | Potential Use of this compound |

| 21-Hydroxylase (CYP21A2) | Hydroxylates C21 of progesterone (B1679170) and 17α-hydroxyprogesterone. | As a potential substrate to assess enzymatic activity and specificity. |

| 11β-Hydroxylase (CYP11B1) | Hydroxylates C11 to produce cortisol and corticosterone (B1669441). | As a substrate to study the mechanism of 11β-hydroxylation. |

| 17α-Hydroxylase (CYP17A1) | Hydroxylates C17 of pregnenolone (B344588) and progesterone. | As a substrate to investigate 17α-hydroxylation. |

| 3-Ketosteroid-Δ1-dehydrogenase | Introduces a double bond at the C1-C2 position. | As a substrate in microbial systems to study dehydrogenation reactions. |

Application in Mechanism-of-Action Studies for Steroid Compounds

The therapeutic effects of glucocorticoids are often accompanied by undesirable side effects. A significant area of research is focused on developing "dissociated" glucocorticoids, which retain their anti-inflammatory properties while having a reduced side-effect profile. Steroid analogues, including derivatives of this compound, are instrumental in these mechanism-of-action studies.

Glucocorticoid actions are primarily mediated through the glucocorticoid receptor (GR). The anti-inflammatory effects are largely attributed to the transrepression of pro-inflammatory genes, while many side effects are linked to the transactivation of other genes wikipedia.orgreveragen.com. The goal is to identify compounds that selectively induce transrepression over transactivation.

A structurally similar compound, pregna-1,4-diene-11β-ol-3,20-dione (deltaHOP), has been identified as a useful tool for discriminating between the mechanisms of glucocorticoid action. This compound exhibits some classic glucocorticoid activities, such as liver glycogen (B147801) deposition, but does not induce apoptosis in thymocytes, a typical glucocorticoid-mediated effect. This "unusual dissociation of glucocorticoid parameters" makes it valuable for studying the different pathways of steroid action nih.gov.

This principle of dissociation is the foundation for the development of Selective Glucocorticoid Receptor Agonists (SEGRAs) and Selective Glucocorticoid Receptor Modulators (SEGRMs). These compounds are designed to interact with the GR in a way that favors the beneficial transrepression pathway wikipedia.orgnih.gov. This compound and its derivatives, with their specific stereochemistry and electronic properties, can be used to probe the ligand-binding domain of the GR and to understand the structural requirements for this desired dissociated activity.

The table below outlines the dissociated effects of glucocorticoids and the potential role of this compound analogues in their study:

| Glucocorticoid Action | Associated Outcome | Role of this compound Analogues |

| Transrepression | Anti-inflammatory effects (e.g., inhibition of NF-κB) | As tool compounds to selectively activate this pathway and study its downstream effects. |

| Transactivation | Side effects (e.g., metabolic dysregulation, skin atrophy, osteoporosis) | As tool compounds with reduced transactivation potential to understand the structural basis for avoiding these effects. |

| Apoptosis Induction | Immunosuppression, thymocyte depletion | As compounds with dissociated apoptotic activity to investigate the specific signaling pathways involved. |

Emerging Research Avenues and Future Perspectives

Exploration of Novel Biotransformation Systems for Pregnane (B1235032) Derivatization

The modification of the pregnane skeleton through biological systems, or biotransformation, offers a powerful and environmentally sustainable alternative to traditional chemical synthesis for producing high-value steroidal drugs. nih.gov Researchers are increasingly exploring a diverse range of microorganisms and enzymes to catalyze specific and efficient modifications of steroid molecules, including those structurally related to Pregna-4,11-diene-3,20-dione. nih.govmdpi.com

Microbial transformation is a key focus, with certain strains demonstrating high efficacy in performing specific chemical reactions like dehydrogenation, hydroxylation, and deacetylation. nih.govresearchgate.net For instance, the actinobacterium Nocardioides simplex has been identified as a potent biocatalyst for 1(2)-dehydrogenation, a crucial step in the synthesis of modern glucocorticoids. researchgate.netnih.gov Studies have shown its ability to convert acetylated pregna-4,9(11)-diene derivatives into their corresponding pregna-1,4,9(11)-triene forms. researchgate.netnih.gov This process is highly relevant as it modifies the A-ring of the steroid, a common strategy for enhancing anti-inflammatory activity.

The versatility of microbial systems is further highlighted by the use of entomopathogenic filamentous fungi, such as species from the genera Beauveria and Isaria, to introduce hydroxyl groups at various positions on the steroid nucleus. nih.gov One study demonstrated the successful hydroxylation of a pregn-1,4-diene-3,20-dione substrate to yield novel derivatives like 11α-hydroxypregn-1,4-diene-3,20-dione and 6β,11α-dihydroxypregn-1,4-diene-3,20-dione. nih.gov These hydroxylated metabolites are of significant interest as they can serve as precursors for new potential drug candidates. nih.gov

The table below summarizes key microbial biotransformation reactions relevant to pregnane derivatization.

| Microorganism | Substrate Class | Key Reaction(s) | Resulting Product Class | Source(s) |

| Nocardioides simplex | Pregna-4,9(11)-diene acetates | 1(2)-Dehydrogenation, Deacetylation | Pregna-1,4,9(11)-triene derivatives | researchgate.netnih.gov |

| Beauveria bassiana | Pregn-1,4-diene-3,20-dione | Hydroxylation | Hydroxypregn-1,4-diene derivatives | nih.gov |

| Rhodococcus rhodnii | Cortisone (B1669442) (Pregn-4-ene derivative) | Ring B cleavage, Reduction | 19-Nor-9β-pregna-1,3,5(10)-triene derivatives | mdpi.com |

| CYP106A2 (from Bacillus megaterium) | Prednisone, Dexamethasone (B1670325) | 15β-hydroxylation | 15β-hydroxy derivatives | nih.gov |

Design and Synthesis of Next-Generation Pregnane Derivatives with Tuned Activities

Parallel to biotransformation, chemical synthesis remains a cornerstone for creating novel pregnane derivatives. The focus has shifted towards rational design to produce next-generation compounds with "tuned" activities, aiming to enhance therapeutic efficacy while minimizing adverse effects. scripps.edu This involves targeted modifications of the pregnane scaffold to influence how the molecule interacts with its biological targets, such as the glucocorticoid receptor. scripps.edu

One major goal is the development of more precise glucocorticoids that can separate their beneficial anti-inflammatory actions from unwanted metabolic side effects like muscle wasting and bone loss. scripps.edu Research efforts have led to the engineering of new drug-like compounds that maintain anti-inflammatory properties while exhibiting improved safety profiles. scripps.edu This is often achieved through subtle chemical substitutions on the steroid core, which can alter the compound's interaction with cellular receptors and downstream signaling pathways. scripps.edu

Another area of active research is the synthesis of pregnane derivatives with novel biological activities, such as anticancer properties. nih.gov For example, the introduction of an azapregnene structure or an arylidene group has been shown to confer significant cytotoxic effects against various cancer cell lines. nih.gov Similarly, other synthetic pregnane derivatives have been evaluated for potential as antioxidant and anti-dyslipidemic agents. researchgate.net These studies underscore the versatility of the pregnane structure as a template for developing drugs for a wide range of diseases. nih.govresearchgate.net The synthesis of these compounds often starts from readily available steroid precursors and involves multi-step chemical reactions to build the desired molecular architecture. researchgate.netresearchgate.net

The table below highlights examples of synthetic pregnane derivatives and their targeted activities.

| Derivative Class | Structural Modification | Targeted Activity | Source(s) |

| 4-Azapregn-5-ene steroids | Introduction of nitrogen at position 4; addition of arylidene groups | Antiproliferative (anticancer) | nih.gov |

| Various Pregnanes | Reactions at the 20-one position with various nucleophiles | Anti-dyslipidemic, Antioxidant | researchgate.net |

| Pregnene derivatives | Modifications at the 17,20-side chain and D-ring | Enzyme Inhibition (17α-hydroxylase/C17,20-lyase) | acs.org |

| Engineered Glucocorticoids | Specific substitutions on the steroid core | Selective anti-inflammatory action with reduced side effects | scripps.edu |

Advanced Computational Modeling for Predictive Biology in Steroid Research

The complexity of steroid synthesis, metabolism, and action presents a significant challenge that is being addressed through advanced computational modeling. oup.comnih.gov These in silico approaches are becoming indispensable for predicting how steroids and related endocrine-active chemicals (EACs) will behave in biological systems, thereby accelerating research and enhancing the interpretation of experimental data. oup.comnih.govnih.gov